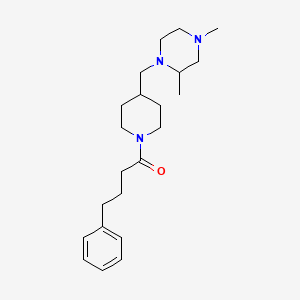

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one

Description

Properties

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O/c1-19-17-23(2)15-16-25(19)18-21-11-13-24(14-12-21)22(26)10-6-9-20-7-4-3-5-8-20/h3-5,7-8,19,21H,6,9-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBREQDCFVIATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one , a piperazine derivative, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C₁₆H₃₁N₃O

Molecular Weight: 281.44 g/mol

CAS Number: 1421450-09-0

The compound features a complex structure characterized by a piperidine ring and a phenylbutanone moiety, contributing to its biological interactions.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum. The inhibition of growth ranges from 56% to 93% at a concentration of 40 μg/mL . The mode of action involves disrupting essential biochemical pathways critical for the survival and replication of the malaria parasite.

Neuropharmacological Effects

Piperazine derivatives are known for their psychotropic effects. Studies suggest that this compound may interact with neurotransmitter systems, potentially acting as a dopamine transporter reuptake inhibitor. This interaction could lead to alterations in dopaminergic signaling, which is crucial for various neuropharmacological outcomes .

The primary targets of this compound include:

- Dopamine Transporter (DAT) : It may inhibit dopamine reuptake, similar to other known psychotropic agents.

- Serotonin and Norepinephrine Receptors : Potential interactions with these receptors could influence mood and anxiety levels.

Table of Biological Activities

| Activity Type | Target | Inhibition Rate | Concentration |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 56% - 93% | 40 μg/mL |

| Neuropharmacological | Dopamine Transporter | Not quantified | Not specified |

Study on Antimalarial Efficacy

In a recent study, the efficacy of the compound against Plasmodium falciparum was evaluated through in vitro assays. The results demonstrated a dose-dependent inhibition of parasite growth, indicating its potential as an antimalarial agent. The study highlighted the need for further investigations into its pharmacokinetics and toxicity profiles.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological properties of the compound. It was found to exhibit behavioral effects in rodent models, suggesting potential applications in treating conditions like depression or anxiety disorders. The study emphasized the importance of understanding the structure-activity relationship to optimize therapeutic effects while minimizing side effects .

Comparison with Similar Compounds

Key Observations:

- Target vs.

- Target vs. Nitrophenyl Derivatives (): The nitro group in MK70 introduces strong electron-withdrawing effects, which could influence electronic interactions with biological targets. However, nitro groups are metabolically unstable, whereas the dimethylpiperazine in the target compound may offer better metabolic stability .

Physicochemical Properties

- Lipophilicity: The dimethylpiperazine group in the target compound likely increases logP compared to hydroxylated analogs (e.g., ’s compound) but reduces it relative to trifluoromethyl- or nitro-substituted derivatives (e.g., MK45, MK70) .

- Solubility: The hydroxyl group in ’s compound improves water solubility, whereas the target’s dimethylpiperazine may require formulation optimization for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.